molecular formula C13H14N2O5 B13924035 2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate

2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No.: B13924035
M. Wt: 278.26 g/mol
InChI Key: PEPHPQNDKGZWIQ-UHFFFAOYSA-N
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Description

2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that features a furo[3,2-b]pyrrole core structure.

Preparation Methods

The synthesis of 2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate typically involves multi-step reactions. One common method includes the Vilsmeier-Haack reaction, which converts 4H-furo[3,2-b]pyrrole-5-carboxylate into methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate. This intermediate can then be further reacted to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

(2-morpholin-4-yl-2-oxoethyl) 4H-furo[3,2-b]pyrrole-5-carboxylate

InChI

InChI=1S/C13H14N2O5/c16-12(15-2-5-18-6-3-15)8-20-13(17)10-7-11-9(14-10)1-4-19-11/h1,4,7,14H,2-3,5-6,8H2

InChI Key

PEPHPQNDKGZWIQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)COC(=O)C2=CC3=C(N2)C=CO3

Origin of Product

United States

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